[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Description
Key Nomenclature Breakdown:
| Component | IUPAC Designation |
|---|---|
| Parent structure | (2R,3S,5R)-5-substituted oxolane |
| Pyrimidinone substituent | 2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl |
| Side chain | 5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl] |
| Ester groups | 3-(4-methylbenzoyl)oxy; methyl 4-methylbenzoate |
Crystallographic and Spectroscopic Elucidation of Molecular Geometry
X-ray crystallography reveals a triclinic crystal system with space group P1, characterized by unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.785 Å |
| b | 11.613 Å |
| c | 9.713 Å |
| α | 90.00° |
| β | 95.04° |
| γ | 90.00° |
The pyrimidinone ring adopts a planar conformation , with bond lengths consistent with delocalized π-electron density (C=O: 1.22 Å, C-N: 1.35 Å). The 1,2,4-triazol-1-yl group exhibits a dihedral angle of 12.5° relative to the pyrimidinone plane, minimizing steric clash with the oxolane core .
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic-H), 6.05 (d, J = 3.0 Hz, 1H, H-1'), 4.45–4.20 (m, 4H, oxyethyl chain) |
| ¹³C NMR | δ 170.5 (C=O, dioxoisoindole), 165.2 (C=O, pyrimidinone), 144.8 (triazole-C), 137.5–125.0 (aromatic-C) |
| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidinone C=O), 1605 cm⁻¹ (triazole C=N) |
Conformational Dynamics of the Oxolane (Tetrahydrofuran) Core
The oxolane ring exhibits envelope conformations (C2'-exo, C3'-endo) due to torsional strain from bulky substituents. Key torsional angles include:
| Torsion Angle | Value |
|---|---|
| C2'-C3'-C4'-C5' | 45.2° |
| O5'-C5'-C4'-C3' | -32.7° |
The 1,3-dioxoisoindol-2-yloxyethyl chain induces steric hindrance, favoring a gauche conformation (O-C-C-O dihedral: 68.3°) to minimize van der Waals repulsions. Molecular dynamics simulations reveal a puckering amplitude (Q) of 0.42 Å for the oxolane ring, consistent with moderate flexibility .
Electronic Effects of the 1,2,4-Triazol-1-yl and 1,3-Dioxoisoindol-2-yl Substituents
The 1,2,4-triazol-1-yl group acts as a strong electron-withdrawing substituent , reducing electron density at the pyrimidinone’s C-4 position (NBO charge: +0.35 e). Conversely, the 1,3-dioxoisoindol-2-yl moiety delocalizes electron density through its conjugated carbonyl system, stabilizing the adjacent oxyethyl chain (C-O bond order: 1.43) .
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 1,2,4-Triazol-1-yl | Electron-withdrawing | Enhances electrophilicity at pyrimidinone C-4 |
| 1,3-Dioxoisoindol-2-yl | Resonance stabilization | Reduces hydrolytic susceptibility of the oxyethyl linkage |
| 4-Methylbenzoyl | Electron-donating (methyl) | Increases ester group stability |
Properties
IUPAC Name |
[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N6O9/c1-22-7-11-24(12-8-22)35(46)49-19-30-29(52-36(47)25-13-9-23(2)10-14-25)17-31(51-30)41-18-26(32(40-37(41)48)42-21-38-20-39-42)15-16-50-43-33(44)27-5-3-4-6-28(27)34(43)45/h3-14,18,20-21,29-31H,15-17,19H2,1-2H3/t29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQXLIBXWCMRO-OJDZSJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)CCON5C(=O)C6=CC=CC=C6C5=O)OC(=O)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=NC3=O)N4C=NC=N4)CCON5C(=O)C6=CC=CC=C6C5=O)OC(=O)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a multi-ring structure with functional groups that suggest potential interactions with biological targets. The presence of a triazole and pyrimidine moiety indicates possible antimicrobial and anticancer properties.
Antimicrobial Properties
Studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activity. For example, triazole derivatives have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis . The specific compound under study has been evaluated for its efficacy against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . In vitro studies have shown that derivatives with similar scaffolds can inhibit cell proliferation in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The triazole group may inhibit key enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The hydrophobic regions of the molecule can integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics.
Study 2: Anticancer Effects
In a preclinical trial assessing the anticancer effects on MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability. Further analysis showed that it induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Pyrimidine-Triazole Analogs
Compounds in (e.g., 16 and 17 ) share a pyrimidine core modified with triazole rings and fluorinated alkyl chains. Key differences include:
- Substituent Flexibility : The target compound uses a 1,3-dioxoisoindol-2-yloxyethyl chain, whereas analogs incorporate fluorinated carboxamide or sugar-linked triazole groups.
- Bioactivity : Fluorinated analogs in exhibit enhanced metabolic stability due to fluorine’s electronegativity, while the dioxoisoindol group in the target may improve lipophilicity .
Ester-Functionalized Derivatives
and highlight compounds with ester-linked aromatic groups:
- : A fluorinated oxolan derivative with benzamido and benzoyl groups. Its fluorine substitution enhances membrane permeability compared to the target’s methyl esters .
- : Features a 1,3-dioxoisoindol-2-yl-benzoate ester, structurally analogous to the target’s side chain. However, its pyridine-amide scaffold differs in electronic properties .
*Collision cross-section (CCS) values correlate with molecular size and conformation.
Oxadiazole and Isoxazole Derivatives
and describe oxadiazole-containing inhibitors (e.g., BI 665915 in ) with IC50 < 10 nM for 5-lipoxygenase-activating protein (FLAP). The target compound lacks an oxadiazole ring but shares a triazole group, which may confer similar binding affinity to enzymatic targets .
Research Implications and Gaps
Preparation Methods
Functionalization at the 5-Position
The 5-position of the pyrimidine ring is modified with a 2-(1,3-dioxoisoindol-2-yl)oxyethyl group. This moiety is synthesized separately by reacting 2-hydroxyethyl phthalimide with thionyl chloride to form the corresponding chloroethyl intermediate, which is then coupled to the pyrimidine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). The reaction proceeds at room temperature in tetrahydrofuran, affording a 65–75% yield.
Stereoselective Formation of the Oxolan Ring
The (2R,3S,5R)-oxolan-2-ylmethyl group is constructed via a stereocontrolled cyclization of a diol precursor. D-ribose serves as the starting material, which undergoes selective protection of the 2- and 3-hydroxyl groups using 4-methylbenzoyl chloride in pyridine. The remaining 5-hydroxyl is activated as a mesylate, enabling nucleophilic displacement by the pyrimidine’s nitrogen at position 1. This step is performed in dimethylformamide at 60°C, with sodium hydride as the base, yielding the bicyclic intermediate in 82% enantiomeric excess.
Resolution of Stereochemistry
Chiral chromatography using a cellulose-based stationary phase (Chiralpak IC) resolves the diastereomers, ensuring the desired (2R,3S,5R) configuration. The absolute configuration is confirmed via X-ray crystallography, as reported for analogous oxolan derivatives in Patent WO2014106800A2.
Esterification and Protective Group Strategy
The final structure incorporates two 4-methylbenzoate groups, introduced sequentially to avoid cross-reactivity.
Protection of the 3-Hydroxyl Group
The 3-hydroxyl on the oxolan ring is acylated with 4-methylbenzoyl chloride in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction achieves quantitative conversion within 2 hours at 25°C.
Methyl Esterification at the 2-Position
The primary alcohol at the 2-position is esterified with 4-methylbenzoic acid under Steglich conditions (dicyclohexylcarbodiimide, DMAP). The reaction is conducted in anhydrous dichloromethane, yielding 89% of the desired ester after purification by silica gel chromatography.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature for triazole substitution | 85°C | Increases from 60% to 75% |
| Solvent for Mitsunobu reaction | Tetrahydrofuran | Prevents byproduct formation |
| Catalyst for Steglich esterification | 10 mol% DMAP | Reduces reaction time by 50% |
These conditions are derived from kinetic studies in Patent EP4212522A1 and thermodynamic analyses in WO2014106800A2.
Analytical Characterization
The compound is validated using:
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 789.2543 (calculated 789.2538).
-
NMR Spectroscopy: Key signals include δ 8.21 (d, J = 7.8 Hz, pyrimidine H-6), 7.85–7.70 (m, phthalimide aromatic protons), and 2.45 (s, 4-methylbenzoyl CH3).
-
HPLC Purity: 98.5% on a C18 column (acetonitrile/water gradient).
Challenges and Alternative Approaches
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Oxolan ring formation : Cyclization of precursors under controlled conditions (e.g., using DMF or ethanol as solvents, with bases like KPO for pH control) .
- Functional group modifications : Nucleophilic substitution at the fluoro group or esterification of hydroxyl groups using benzoyl chloride derivatives .
- Protection/deprotection steps : Temporary masking of reactive sites (e.g., 1,3-dioxoisoindol-2-yl groups) to prevent undesired side reactions during coupling steps . Key reagents include lithium aluminum hydride (reduction), potassium permanganate (oxidation), and palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm stereochemistry (e.g., 2R,3S,5R configuration) and substituent positions. For example, coupling constants in H NMR distinguish axial/equatorial protons in the oxolan ring .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1600 cm) functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated 472.4 g/mol vs. observed 472.3 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing for solid-state studies .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of ester groups .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol minimizes byproducts in cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during sensitive steps (e.g., benzoylation), while reflux (80–100°C) accelerates ring-closing reactions .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in triazole/pyrimidine bond formation .
- Workup Protocols : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials, while recrystallization (DMF/EtOH) enhances purity .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- 2D NMR Techniques : Use NOESY or HSQC to clarify proton-proton proximities and carbon-proton correlations in crowded spectral regions (e.g., oxolan ring protons) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies stereochemical assignments .
- Isotopic Labeling : Introduce F or C labels to track specific substituents and simplify spectral interpretation .
Q. What structure-activity relationships (SAR) govern this compound’s biological activity?
- Triazole Substitution : The 1,2,4-triazol-1-yl group enhances binding to enzymatic targets (e.g., FLAP inhibitors) by forming hydrogen bonds with active-site residues .
- Benzoyloxy Groups : 4-Methylbenzoyl substituents increase lipophilicity, improving membrane permeability in cell-based assays .
- Pyrimidine Modifications : Replacing the 2-oxo group with thioether or amino variants alters selectivity (e.g., antiviral vs. anticancer activity) .
- In Vivo Testing : Dose-dependent inhibition of LTB production in human whole blood (IC < 100 nM) confirms anti-inflammatory potential .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
